molecular formula C32H39F6N7O5 B15137383 KRAS G12C inhibitor 59

KRAS G12C inhibitor 59

Cat. No.: B15137383
M. Wt: 715.7 g/mol
InChI Key: AOJAYETXIQKLPX-KTINEONYSA-N
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Description

KRAS G12C inhibitors are covalent small molecules targeting the mutant cysteine at codon 12 in the GDP-bound state of KRAS. This mutation occurs in ~13% of non-small cell lung cancer (NSCLC), ~3% of colorectal cancer (CRC), and ~2% of pancreatic cancers. These inhibitors exploit the nucleophilic thiol group of mutant cysteine for selective binding, sparing wild-type KRAS .

Properties

Molecular Formula

C32H39F6N7O5

Molecular Weight

715.7 g/mol

IUPAC Name

2-[(2S)-4-[(7S)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile;dihydrate

InChI

InChI=1S/C32H35F6N7O3.2H2O/c1-17-10-22(40)27(35)25(26(17)32(36,37)38)24-11-23-21(15-47-24)28(43-8-9-45(29(46)18(2)33)20(14-43)4-6-39)42-30(41-23)48-16-31-5-3-7-44(31)13-19(34)12-31;;/h10,19-20,24H,2-5,7-9,11-16,40H2,1H3;2*1H2/t19-,20+,24+,31+;;/m1../s1

InChI Key

AOJAYETXIQKLPX-KTINEONYSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1C(F)(F)F)[C@@H]2CC3=C(CO2)C(=NC(=N3)OC[C@@]45CCCN4C[C@@H](C5)F)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F)F)N.O.O

Canonical SMILES

CC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OCC45CCCN4CC(C5)F)N6CCN(C(C6)CC#N)C(=O)C(=C)F)F)N.O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 59 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with commercially available starting materials, which undergo various chemical transformations such as alkylation, acylation, and cyclization . The reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .

Chemical Reactions Analysis

Mechanism of KRAS G12C Inhibition

KRAS G12C inhibitors target the inactive GDP-bound state of KRAS G12C, exploiting its intrinsic GTPase activity to trap the protein in an inactive conformation . This mechanism relies on:

  • Covalent binding to the mutant cysteine residue (C12) via an acrylamide warhead .

  • Inhibition of nucleotide exchange , reducing GDP-GTP cycling and downstream ERK signaling .

Key Reaction Steps Mechanistic Insights
Covalent modificationReacts with C12 thiol group, forming a stable bond .
GDP-bound stabilizationSuppresses SOS1-mediated GDP-GTP exchange .
GTP hydrolysisRequires residual GTPase activity (e.g., KRAS G12C has ~3x WT hydrolysis) .

ARS-1620 (Early Inhibitor)

  • Binding pocket : Targets the Switch II region, interacting with residues V9, I100, and R68 .

  • Kinetics : Slow inhibition due to reliance on KRAS G12C's intrinsic GTPase activity .

  • Mass spectrometry data : Drug-bound KRAS G12C levels correlate with GTPase activity .

Sotorasib (AMG 510)

  • Optimization : His95 groove-binding improves potency over ARS-1620 .

  • Clinical data : Partial response rate of 37.1% in NSCLC (CodeBreaK 100 trial) .

Resistance Mechanisms and Adaptive Responses

  • Secondary mutations : A59G or Q61L mutations reduce GTPase activity, attenuating drug efficacy .

  • Pathway reactivation : Adaptive upregulation of RTKs (e.g., EGFR, HER2) or SOS1/GEFs bypasses inhibition .

  • Combination strategies :

    • RTK inhibitors (e.g., afatinib, erlotinib) synergize with KRAS G12C inhibitors .

    • SHP2 inhibitors (e.g., BI-1701963) reduce feedback-mediated pathway reactivation .

Adagrasib (MRTX849)

  • Clinical efficacy : ORR of 42.9% in pretreated NSCLC (KRYSTAL-1 trial) .

  • Safety profile : Common AEs include diarrhea, nausea, and hepatotoxicity .

Divarasib (GDC-6036)

  • Preclinical advantage : Improved potency due to interactions with lipophilic residues (V9, I100) .

  • Clinical data : ORR of 53.4% in NSCLC (phase I trial) .

Pan-KRAS Inhibitors (e.g., BI-2865)

  • Dual-state targeting : Binds GDP-loaded KRAS and weakly displaces effectors from GTP-loaded forms .

  • Resistance patterns : A59G mutations abolish efficacy, confirming GDP-state dependency .

Chemical Reaction Validation

In-cell NMR studies demonstrate that covalent inhibitors like ARS-853 react with KRAS G12C immediately after GTP hydrolysis, with rate constants matching hydrolysis kinetics (khy6.61×103 min1k_{\text{hy}} \approx 6.61 \times 10^{-3}\ \text{min}^{-1}) .

Critical Challenges

  • Transient inhibition : ERK signaling rebounds within 24–72 hours due to adaptive mechanisms .

  • Cross-class resistance : Mutations altering nucleotide exchange (e.g., Y32S) reduce drug sensitivity .

For further details, refer to clinical trial data from the CodeBreaK 100/200 and KRYSTAL-1 studies . If "inhibitor 59" refers to a specific experimental compound, additional context or corrected nomenclature would be required for accurate analysis.

Scientific Research Applications

KRAS G12C inhibitor 59 has a wide range of scientific research applications:

Mechanism of Action

KRAS G12C inhibitor 59 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways that promote cell growth and survival. The inhibition of KRAS G12C disrupts the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to reduced tumor cell proliferation and increased apoptosis .

Comparison with Similar Compounds

First-Generation KRAS G12C Inhibitors

Compound Mechanism Clinical Phase ORR (NSCLC/CRC) Key Findings References
Sotorasib Covalent GDP-bound inhibitor Approved 30% / 7.1% First FDA-approved; induces pro-inflammatory tumor microenvironment .
Adagrasib Covalent GDP-bound inhibitor Approved 44% (NSCLC) Breakthrough designation; tumor regression in PDX models .
MRTX-849 Covalent GDP-bound inhibitor Phase III ~43% (NSCLC) Activity in KRAS G12C CRC PDX models; resistance via RTK feedback .

Key Insights :

  • Efficacy Discrepancy : NSCLC patients show higher response rates (30–44%) compared to CRC (7.1–7.5%) due to intrinsic resistance mechanisms in CRC, such as EGFR-mediated pathway reactivation .
  • Resistance Mechanisms : Rapid MAPK reactivation via RTK upregulation (e.g., EGFR, MET) and secondary KRAS mutations (e.g., Y96D, R68M) limit durability .

Second-Generation and Novel Inhibitors

Compound Mechanism Clinical Phase Key Findings References
Divarasib (GDC-6036) Irreversible covalent inhibitor Phase I/II ORR 66% in CRC with cetuximab; improved CNS penetration .
RMC-6291 CYPA-KRAS G12C tri-complex Preclinical Blocks GTP-bound KRAS; overcomes RTK-mediated resistance .
D-1553 Covalent GDP-bound inhibitor Phase I Potent RAS-MEK pathway inhibition; active in xenograft models .

Key Insights :

  • Divarasib : Demonstrates superior potency and tolerability over first-gen inhibitors in early studies, with enhanced efficacy in CRC when combined with EGFR inhibitors .
  • Tri-Complex Inhibitors : RMC-6291 and RMC-6236 (pan-RAS) target active GTP-bound KRAS, addressing adaptive resistance seen with first-gen inhibitors .

Pan-KRAS and Broad-Spectrum Inhibitors

Compound Mechanism Clinical Phase Key Findings References
BI-2865 Non-covalent pan-KRAS inhibitor Preclinical Broad activity against G12A/C/D/F/V/S; spares HRAS/NRAS .
BI-3406 SOS1 inhibitor Phase I Synergizes with KRAS G12C inhibitors; blocks KRAS-GTP loading .

Key Insights :

  • SOS1 Inhibitors : BI-3406 and BI 1701963 disrupt KRAS-RAF interaction, enhancing efficacy of G12C inhibitors in KRAS-mutant CRC .

Combination Therapies

Combination Phase Efficacy (ORR/PFS) Key Findings References
G12C inhibitor + Cetuximab Phase II ORR 66% (CRC) Overcomes EGFR-driven resistance; median PFS 8.1 months .
G12C inhibitor + SHP2 inhibitor Phase I ORR 50% (NSCLC) Blocks adaptive RAS/MAPK feedback; DCR 100% .
G12C inhibitor + LUNA18 Preclinical N/A Suppresses MAPK reactivation; delays resistance in xenografts .

Key Insights :

  • EGFR Combinations : Critical for CRC, where EGFR signaling bypasses KRAS inhibition .
  • Vertical Pathway Blockade : Co-targeting SHP2 or SOS1 prevents feedback activation, improving depth and duration of response .

Resistance Mechanisms and Overcoming Strategies

  • Primary Resistance: In CRC, baseline EGFR activation and stromal factors reduce sensitivity to monotherapy .
  • Acquired Resistance :
    • On-target : Secondary KRAS mutations (e.g., Y96D, R68M) .
    • Off-target : RTK/MAPK reactivation, RAS pathway rewiring .
  • Solutions :
    • Next-gen inhibitors : RMC-6291 (tri-complex) and BI-2865 (pan-KRAS) bypass mutation-specific limitations .
    • Combinations : LUNA18 (RAS inhibitor) + G12C inhibitors block resistance via MAPK suppression .

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